4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid
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Overview
Description
The compound you mentioned contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzoic acid group, which consists of a benzene ring attached to a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,2,4-triazoles are generally stable compounds that can act as bases due to the presence of nitrogen atoms .Scientific Research Applications
Chemical Analysis and Metabolite Profiling:
Research on related compounds often focuses on the chemical analysis, detection, and profiling of metabolites in biological samples. For instance, studies on parabens (a group of p-hydroxybenzoic acid esters) and their metabolites in human samples highlight the methodologies for quantifying chemical exposure and understanding the metabolic pathways involved. These methodologies can be applicable to studying compounds like 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid, especially in assessing human exposure and biotransformation (Hua Zhang et al., 2020).
Toxicology and Safety Assessment:
Toxicological studies, such as those assessing the safety and metabolic effects of UV filters like Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, provide frameworks for evaluating the health implications of chemical compounds. These studies include the identification of metabolites and their toxicokinetic parameters, which are essential for understanding the safety profiles of chemicals, including potential novel compounds related to this compound (M. Stoeckelhuber et al., 2020).
Pharmacological Applications:
Research into the pharmacological applications of chemical compounds often involves exploring their therapeutic potentials, mechanisms of action, and side effects. For example, the study of benzocaine (ethyl aminobenzoate) and its associated risks, such as methemoglobinemia, informs the medical and research communities about the careful use and monitoring of chemical compounds in clinical settings. Such insights are crucial for developing and safely implementing compounds with similar functionalities or chemical structures (W. Kuschner et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid are currently unknown
Mode of Action
It’s known that the compound contains a 1,2,4-triazole ring, which is a common structural motif in many biologically active compounds .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
Biochemical Analysis
Biochemical Properties
It has been synthesized and used in the formation of functional metal–organic frameworks . These frameworks have been characterized by elemental analysis, IR spectroscopy, single-crystal X-ray diffraction, thermogravimetric (TG) analysis, and powder X-ray diffraction (PXRD) .
Cellular Effects
Some hybrids of this compound have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that some hybrids of this compound can inhibit the proliferation of cancer cells by inducing apoptosis .
Properties
IUPAC Name |
4-[2-(4-methyl-1,2,4-triazol-3-yl)ethylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-8-14-15-11(16)6-7-13-10-4-2-9(3-5-10)12(17)18/h2-5,8,13H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTWKHANIXKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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